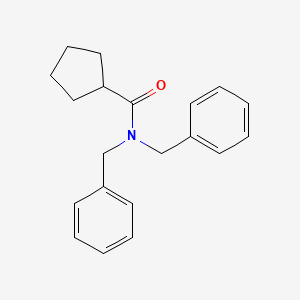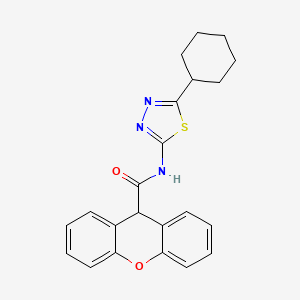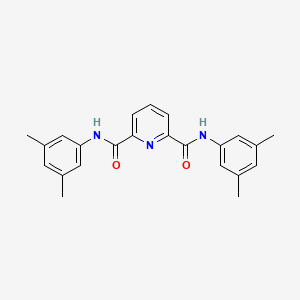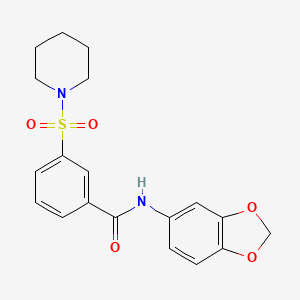![molecular formula C15H13BrN4S B3619681 5-[(4-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine](/img/structure/B3619681.png)
5-[(4-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine
Overview
Description
5-[(4-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine is a heterocyclic compound that belongs to the class of 1,2,4-triazoles This compound is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms
Preparation Methods
The synthesis of 5-[(4-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine typically involves the following steps:
S-Alkylation: The synthesis begins with the S-alkylation of 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol in an alkaline medium using 2-bromo-1-phenylethanone. This step results in the formation of an intermediate compound.
Reduction: The intermediate compound is then subjected to reduction to yield the final product, this compound.
Chemical Reactions Analysis
5-[(4-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the bromobenzyl group can be replaced by other substituents using appropriate reagents and conditions
Scientific Research Applications
5-[(4-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: The compound is being explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-[(4-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
5-[(4-bromobenzyl)sulfanyl]-4-phenyl-4H-1,2,4-triazol-3-amine can be compared with other similar compounds, such as:
2-[(4-bromobenzyl)sulfanyl]-5-[(4-chlorobenzyl)sulfanyl]-1,3,4-thiadiazole: This compound has a similar structure but features a thiadiazole ring instead of a triazole ring.
4-(5-[(4-bromobenzyl)sulfanyl]-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)pyridine: This compound has a similar triazole ring but includes a pyridine ring and a chlorophenyl group.
Properties
IUPAC Name |
5-[(4-bromophenyl)methylsulfanyl]-4-phenyl-1,2,4-triazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN4S/c16-12-8-6-11(7-9-12)10-21-15-19-18-14(17)20(15)13-4-2-1-3-5-13/h1-9H,10H2,(H2,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGJQRQFOPPFBQR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=C(C=C3)Br)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-{[3-(2-chloro-6-fluorophenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B3619602.png)
![N-[4-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B3619608.png)


![2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B3619636.png)
![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methyl-5-nitrophenyl)acetamide](/img/structure/B3619640.png)
![N-[3-(methylthio)phenyl]-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B3619648.png)
![2-morpholin-4-yl-N-[4-[(2-morpholin-4-ylacetyl)amino]-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B3619654.png)
![N-(4-{[3-(3,5-dichloro-2-methoxyphenyl)acryloyl]amino}-2-methylphenyl)-2-furamide](/img/structure/B3619664.png)

![2-[(2-chlorobenzyl)oxy]-1-iodo-3-methoxy-5-(2-nitrovinyl)benzene](/img/structure/B3619675.png)
![5-{3-ethoxy-4-[(2-fluorobenzyl)oxy]benzylidene}-1-methyl-3-phenyl-2-thioxo-4-imidazolidinone](/img/structure/B3619682.png)

![2-methyl-4-{4-[2-oxo-2-(1-pyrrolidinyl)ethoxy]phenyl}-1(2H)-phthalazinone](/img/structure/B3619696.png)
